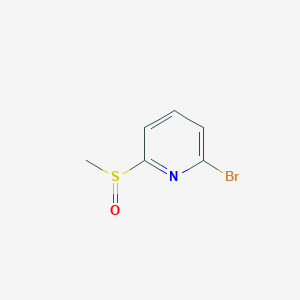

2-Bromo-6-methanesulfinyl-pyridine

Description

Properties

Molecular Formula |

C6H6BrNOS |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

2-bromo-6-methylsulfinylpyridine |

InChI |

InChI=1S/C6H6BrNOS/c1-10(9)6-4-2-3-5(7)8-6/h2-4H,1H3 |

InChI Key |

ALLSYFVGIGALDA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=NC(=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-Bromo-6-methanesulfinyl-pyridine with related compounds:

*Estimated based on substituent contributions.

Key Observations :

- Electronic Effects : The methanesulfinyl group in the target compound is more electron-withdrawing than methyl (-CH₃) or methoxy (-OCH₃) groups, making the pyridine ring more electrophilic. This enhances reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions compared to methyl-substituted analogs .

- Solubility: The polar sulfinyl group likely increases solubility in polar solvents (e.g., DMSO, water) compared to non-polar methyl-substituted derivatives .

Preparation Methods

Controlled Oxidation with 3-Chloroperbenzoic Acid (mCPBA)

Traditional oxidation methods employ stoichiometric oxidants like 3-chloroperbenzoic acid (mCPBA). In a representative procedure, 2-bromo-6-(methylthio)pyridine is treated with 1.1 equivalents of mCPBA in dichloromethane at 20°C for 2 hours. While this method reliably produces the sulfone derivative (2-bromo-6-methanesulfonyl-pyridine) in 69% yield, modifying the stoichiometry (e.g., 0.5–0.8 equivalents of mCPBA) and monitoring reaction progress via thin-layer chromatography (TLC) can arrest oxidation at the sulfoxide stage. However, over-oxidation remains a persistent challenge, necessitating precise control.

Accelerated Microdroplet Oxidation with NaClO/HAuCl4

Recent advances in microdroplet chemistry enable rapid and selective sulfide-to-sulfoxide conversions. A spray solution containing 2-bromo-6-(methylthio)pyridine, dilute sodium hypochlorite (NaClO, 11–14%), and 5% chloroauric acid (HAuCl₄) is nebulized using ultrasonic or electrosonic spray ionization. The high surface area of microdroplets accelerates the oxidation, achieving sulfoxide yields of 66–95% within seconds at room temperature. This method minimizes over-oxidation due to shortened reaction times and is scalable for high-throughput synthesis.

Palladium-Catalyzed Functionalization Strategies

Ortho-C–H Halogenation of Pyridyl Sulfides

Palladium-mediated C–H halogenation offers an alternative pathway. While primarily used for introducing halogens to pyridyl sulfides, this approach avoids sulfur oxidation under anhydrous conditions with controlled halosuccinimide equivalents. For instance, treating 2-pyridyl aryl sulfides with Pd(acac)₂ and N-bromosuccinimide (NBS) in chlorobenzene selectively brominates the ortho position without oxidizing the sulfide. Adapting this method to 6-(methylthio)pyridine derivatives could theoretically yield 2-bromo-6-(methylthio)pyridine, which is subsequently oxidized to the sulfoxide. However, this multistep route is less efficient than direct oxidation.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the two primary methods:

| Method | Oxidizing Agent | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| mCPBA Oxidation | mCPBA | DCM, 20°C, 2h | 50–70* | Well-established, reproducible | Risk of over-oxidation to sulfone |

| Microdroplet Oxidation | NaClO/HAuCl₄ | RT, seconds | 66–95 | Rapid, high-throughput, selective | Requires specialized equipment |

*Estimated based on analogous sulfoxide syntheses.

Optimization Strategies and Mechanistic Insights

Stoichiometric Control in mCPBA Reactions

The molar ratio of mCPBA to sulfide critically determines the oxidation outcome. Substoichiometric mCPBA (0.5–0.8 equivalents) favors sulfoxide formation, while excess oxidant drives the reaction to sulfone. Monitoring via NMR or mass spectrometry ensures timely quenching.

Solvent and Catalyst Effects in Microdroplet Chemistry

The microdroplet method leverages the synergistic effect of HAuCl₄ and NaClO. Gold nanoparticles generated in situ catalyze the oxidation, while the microdroplet’s confined environment enhances mass transfer and reaction kinetics . Polar solvents like methanol-water mixtures further accelerate the process.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-6-methanesulfinyl-pyridine, and what factors influence reaction efficiency?

- Methodological Answer : A key approach involves nickel-catalyzed reductive coupling of halogenated pyridine precursors. For example, 2-halomethylpyridines can undergo cross-coupling with sulfinylating agents under controlled conditions (e.g., ethanol solvent, elevated temperatures). Reaction efficiency depends on catalyst loading (e.g., Ni complexes with bidentate ligands), solvent polarity, and the steric/electronic effects of substituents . Optimizing reaction time and temperature (typically 60–80°C) minimizes side reactions like over-oxidation of the methanesulfinyl group.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Methodological Answer :

- Spectroscopy : High-resolution NMR (¹H/¹³C) is critical for confirming substituent positions. The bromine atom induces distinct deshielding effects on adjacent protons, while the methanesulfinyl group shows characteristic splitting in ¹H NMR due to chirality .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry. Challenges include managing thermal motion artifacts in the sulfinyl group; high-resolution data (≤ 0.8 Å) and twinning corrections improve accuracy .

Q. How does the methanesulfinyl group influence the compound’s solubility and stability under standard laboratory conditions?

- Methodological Answer : The polar sulfinyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability in acidic or reducing environments. Storage under inert atmosphere (N₂/Ar) at −20°C prevents decomposition. Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) is recommended to monitor degradation .

Advanced Research Questions

Q. How do structural modifications at the 6-position (e.g., methanesulfinyl vs. methyl or fluoro groups) affect reactivity in cross-coupling reactions?

- Methodological Answer : Comparative studies show:

| Substituent | Reactivity in Suzuki Coupling (Yield %) | Stability Under Basic Conditions |

|---|---|---|

| -SOCH₃ | 65–75% (slower kinetics) | Moderate (sensitive to reduction) |

| -CH₃ | 80–90% | High |

| -F | 70–85% | High |

| The electron-withdrawing sulfinyl group slows oxidative addition in Pd-catalyzed reactions but enhances regioselectivity in nucleophilic substitutions. Computational modeling (DFT) can predict electronic effects on transition states . |

Q. What strategies resolve contradictions in crystallographic data during structure refinement of this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., S=O vs. C-Br distances) often arise from disordered sulfinyl groups. Strategies include:

- Using SHELXD/SHELXE for robust phase determination in twinned crystals.

- Applying Hirshfeld atom refinement (HAR) to model hydrogen bonding accurately.

- Validating against spectroscopic data (e.g., IR for S=O stretching frequencies at 1030–1070 cm⁻¹) .

Q. How can researchers differentiate between competing reaction pathways (e.g., SNAr vs. radical mechanisms) in substitutions involving the bromine atom?

- Methodological Answer : Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : A primary KIE (>1) suggests radical pathways.

- Trapping Experiments : Adding TEMPO (radical scavenger) inhibits radical chain propagation.

- Computational Analysis : Transition state modeling (e.g., Gaussian) identifies whether charge development aligns with SNAr (high negative charge at Br) or radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.